molecular formula C10H19NO2 B13189273 3-(3-Hydroxybutyl)azepan-2-one

3-(3-Hydroxybutyl)azepan-2-one

Cat. No.: B13189273
M. Wt: 185.26 g/mol
InChI Key: FQCSORCLODAXLF-UHFFFAOYSA-N
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Description

3-(3-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂. It is a derivative of azepane, featuring a hydroxybutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxybutyl)azepan-2-one typically involves the ring-expansion of smaller cyclic compounds. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF₃·OEt₂ . This reaction proceeds through a ring-expansion mechanism to form the desired azepane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the hydroxybutyl side chain.

    3-(3-Hydroxypropyl)azepan-2-one: A similar compound with a shorter side chain.

    3-(3-Hydroxybutyl)oxepan-2-one: An oxygen-containing analog.

Uniqueness

3-(3-Hydroxybutyl)azepan-2-one is unique due to its specific side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .

Biological Activity

3-(3-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The hydroxybutyl side chain may influence its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

The compound is characterized by its unique structure, which includes a hydroxy group that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of biologically relevant derivatives.

Property Value
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13)
Canonical SMILESCC(CCC1CCCCNC1=O)O

The biological activity of this compound is believed to be mediated through its interactions with specific biological targets such as enzymes and receptors. The hydroxybutyl side chain can enhance hydrogen bonding and other intermolecular interactions, potentially increasing the compound's binding affinity and specificity to these targets.

Therapeutic Potential

Research has suggested that this compound may have applications in drug development due to its structural features. Its ability to act as an intermediate in the synthesis of complex organic molecules positions it as a valuable precursor in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds similar to this compound. For example, derivatives of phenolic compounds have shown significant antioxidant and antiproliferative activities against various cancer cell lines. These findings indicate that similar structural motifs may also confer beneficial biological properties to this compound.

  • Antioxidant Activity : Compounds with similar structures have demonstrated potent antioxidant properties, which could be relevant for preventing oxidative stress-related diseases.
  • Antiproliferative Effects : In vitro studies on related compounds have shown inhibition of cell proliferation in colorectal adenocarcinoma cell lines, suggesting potential anticancer activity.

Research Applications

The compound's unique properties make it suitable for various applications in scientific research:

  • Organic Synthesis : As an intermediate in synthesizing complex organic molecules and polymers.
  • Biological Research : Investigated for its role as a building block in synthesizing biologically active compounds.
  • Pharmaceutical Development : Explored for therapeutic properties that could lead to new drug formulations.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(3-hydroxybutyl)azepan-2-one

InChI

InChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13)

InChI Key

FQCSORCLODAXLF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCCNC1=O)O

Origin of Product

United States

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